molecular formula C11H17N3O2S B14145147 2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione CAS No. 89151-24-6

2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione

Cat. No.: B14145147
CAS No.: 89151-24-6
M. Wt: 255.34 g/mol
InChI Key: PEUMIFGKWMMHGQ-UHFFFAOYSA-N
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Description

2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione is a chemical compound that belongs to the class of thiadiazinanes. This compound features a pyridine ring substituted at the 4-position with a propyl group, which is further connected to a thiadiazinane ring. The presence of both nitrogen and sulfur atoms in the thiadiazinane ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-bromopyridine, undergoes a Grignard reaction with propylmagnesium bromide to form 4-propylpyridine.

    Cyclization: The 4-propylpyridine is then reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiadiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiadiazinane derivatives with different oxidation states.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazinane derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione can be compared with other similar compounds, such as:

    2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione: This compound has a similar structure but differs in the ring size and oxidation state of the sulfur atom.

    2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2-thiazolidine-1,1-dione: This compound also features a pyridine ring but has a different heterocyclic ring structure.

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89151-24-6

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

2-(2-pyridin-4-ylpropyl)-1,2,6-thiadiazinane 1,1-dioxide

InChI

InChI=1S/C11H17N3O2S/c1-10(11-3-6-12-7-4-11)9-14-8-2-5-13-17(14,15)16/h3-4,6-7,10,13H,2,5,8-9H2,1H3

InChI Key

PEUMIFGKWMMHGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCNS1(=O)=O)C2=CC=NC=C2

Origin of Product

United States

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